![molecular formula C8H6N2O2 B15164926 7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI) CAS No. 266357-71-5](/img/structure/B15164926.png)
7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI) is a complex organic compound with the molecular formula C8H6N2O2. This compound belongs to the class of heterocyclic aromatic organic compounds, featuring a fused ring structure that includes isoxazole and oxazole rings. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired fused ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to maintain precise reaction conditions. The process may also include purification steps to achieve the desired purity level required for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI) has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI) exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI) is structurally similar to other heterocyclic compounds, such as:
Isoxazole: A five-membered ring containing oxygen and nitrogen.
Oxazole: A five-membered ring containing oxygen and nitrogen.
Pyridine: A six-membered ring containing nitrogen.
While these compounds share some structural similarities, 7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI) is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
266357-71-5 |
|---|---|
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
4,11-dioxa-3,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7-tetraene |
InChI |
InChI=1S/C8H6N2O2/c1-2-10-5-11-4-7(10)8-6(1)3-12-9-8/h1-4H,5H2 |
Clave InChI |
DTDOXZMXSXDRLE-UHFFFAOYSA-N |
SMILES canónico |
C1N2C=CC3=CON=C3C2=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
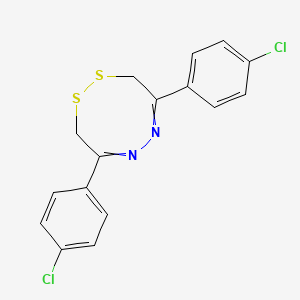

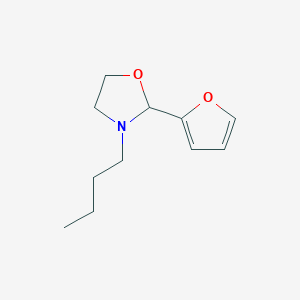
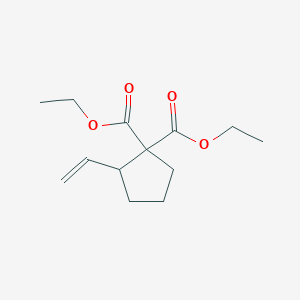
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
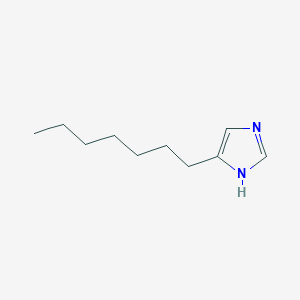
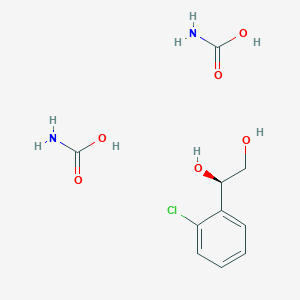
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
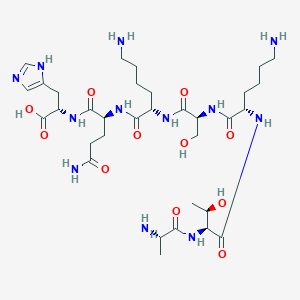
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
